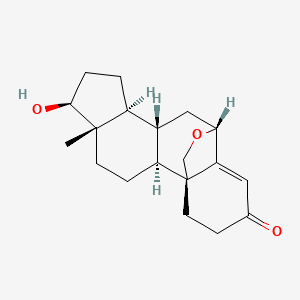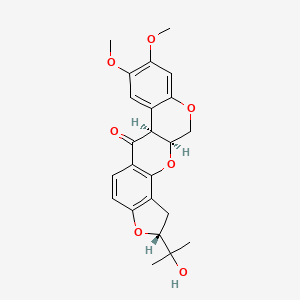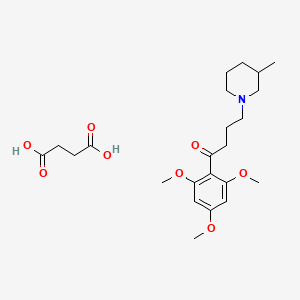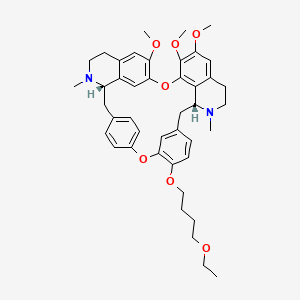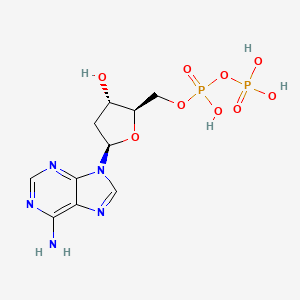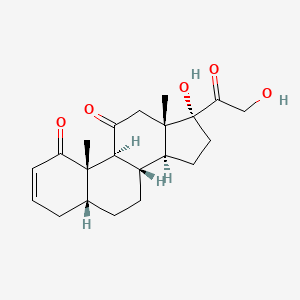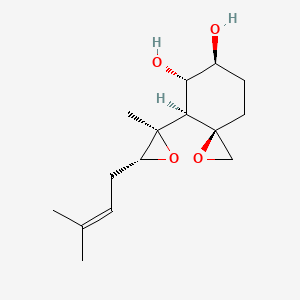
4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol
Übersicht
Beschreibung
4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol is a complex organic compound that has been the subject of scientific research. This compound is commonly referred to as MMBO. MMBO has been studied for its potential use in the development of new drugs and treatments for a variety of medical conditions. In
Wirkmechanismus
The mechanism of action of MMBO is not fully understood. However, it is believed that MMBO works by inhibiting the activity of certain enzymes and proteins in the body. For example, MMBO has been shown to inhibit the activity of cholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition of cholinesterase activity is believed to be responsible for the anti-Alzheimer's effects of MMBO.
Biochemical and Physiological Effects:
MMBO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, MMBO has been shown to have anti-inflammatory effects. MMBO has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MMBO is that it is a relatively simple compound to synthesize. Additionally, MMBO has been shown to have a high degree of stability, which makes it an ideal compound for use in lab experiments. However, one limitation of MMBO is that it is a relatively new compound, and its full range of potential applications is not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on MMBO. One area of research is in the development of new anti-cancer drugs. MMBO has been shown to be effective against a variety of different types of cancer cells, and further research in this area could lead to the development of new cancer treatments. Additionally, MMBO has been shown to have potential anti-inflammatory and antioxidant effects, which could make it a useful compound for the treatment of other medical conditions. Finally, further research is needed to fully understand the mechanism of action of MMBO and its full range of potential applications.
Synthesemethoden
MMBO is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the reaction of 3-methyl-2-buten-1-ol with formaldehyde to form a diol intermediate. This intermediate is then treated with sodium borohydride to reduce the aldehyde group to a primary alcohol. The resulting product is then treated with epichlorohydrin to form the oxirane ring. Finally, the oxirane ring is opened using hydrochloric acid to form the spirocyclic ring system.
Wissenschaftliche Forschungsanwendungen
MMBO has been studied for its potential use in the development of new drugs and treatments for a variety of medical conditions. One area of research is in the development of anti-cancer drugs. MMBO has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MMBO has been studied for its potential use in the treatment of Alzheimer's disease. MMBO has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3R,4S,5S,6S)-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9(2)4-5-11-14(3,19-11)13-12(17)10(16)6-7-15(13)8-18-15/h4,10-13,16-17H,5-8H2,1-3H3/t10-,11+,12+,13+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJZPJUIAUGGML-ZYIYBEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@H](CC[C@]23CO3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908438 | |
| Record name | 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol | |
CAS RN |
103470-60-6 | |
| Record name | FR 65814 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





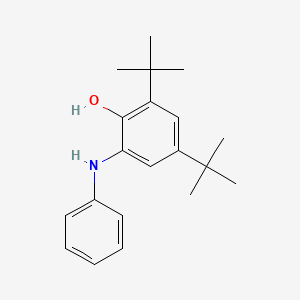

![(1R,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220039.png)
